molecular formula C15H18N2O3 B5464841 N-(1H-indol-1-ylacetyl)valine

N-(1H-indol-1-ylacetyl)valine

Cat. No.: B5464841
M. Wt: 274.31 g/mol
InChI Key: HJZVYBCKGQLUIT-UHFFFAOYSA-N
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Description

N-(1H-indol-1-ylacetyl)valine is a compound that belongs to the class of organic compounds known as indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. The indole ring system is a prevalent structure in many natural products and pharmaceuticals, making it an important target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-1-ylacetyl)valine typically involves the reaction of indole derivatives with valine. One common method is the reaction of N-substituted 2-(1H-indol-1-yl)anilines with carbon monoxide in the presence of palladium(II) acetate as a catalyst and copper(II) acetate as an oxidant in toluene at 80°C . This method efficiently produces the desired indole derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-1-ylacetyl)valine can undergo various types of chemical reactions, including:

    Oxidation: Indole derivatives can be oxidized to form various products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert indole derivatives to more saturated compounds.

    Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of indole derivatives can lead to the formation of indole-2,3-diones, while reduction can produce indolines.

Scientific Research Applications

N-(1H-indol-1-ylacetyl)valine and its derivatives have various scientific research applications, including:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their role in biological processes and as potential therapeutic agents.

    Medicine: Investigated for their potential use in treating diseases such as cancer and microbial infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(1H-indol-1-ylacetyl)valine involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, influencing biological processes. For example, they can interact with tryptophan synthase, an enzyme involved in the biosynthesis of tryptophan . The exact mechanism of action may vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Uniqueness

N-(1H-indol-1-ylacetyl)valine is unique due to its specific structure, which combines the indole ring with the amino acid valine.

Properties

IUPAC Name

2-[(2-indol-1-ylacetyl)amino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-10(2)14(15(19)20)16-13(18)9-17-8-7-11-5-3-4-6-12(11)17/h3-8,10,14H,9H2,1-2H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZVYBCKGQLUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CN1C=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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